Riboprine
説明
Riboprine is an innovative and revolutionary technology that has been developed to enable researchers to study and manipulate gene expression, protein production, and other biochemical and physiological processes in living cells. This technology has the potential to revolutionize the way in which we study and understand the inner workings of cells and organisms, as well as to provide new insights into the development of diseases and treatments.
科学的研究の応用
Antiviral Applications Against COVID-19
Riboprine has shown promising results as an antiviral agent, particularly against the SARS-CoV-2 virus. Studies have indicated that Riboprine can effectively inhibit the replication of the virus, including the Omicron-B.1.1.529/BA.2 subvariant . It targets the RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN), which are crucial for viral replication . The compound’s potent inhibitory action has been demonstrated through in vitro anti-RdRp and anti-SARS-CoV-2 assays, showcasing its potential as a lead compound in COVID-19 treatment .
Dual-Action Inhibition Mechanism
Riboprine’s mechanism of action is particularly notable for its dual inhibitory effect. It simultaneously targets two conserved SARS-CoV-2 enzymes, RdRp and ExoN, making it a robust candidate for stopping viral multiplication . This dual-action approach is a significant advantage, as it may reduce the likelihood of resistance development by the virus.
Pharmacophoric Features
The pharmacophoric features of Riboprine make it an ideal candidate for further drug development. Its molecular structure allows it to serve as a dual-action inhibitor of SARS-CoV-2 replication and proofreading processes . This suggests that Riboprine could be developed into a medication that not only treats the infection but also minimizes the emergence of new viral strains.
Potential for Repurposing
Riboprine’s efficacy against SARS-CoV-2 suggests that it could be repurposed for use against other viral infections. The compound’s ability to inhibit crucial viral enzymes could be explored in the context of other RNA viruses, potentially broadening its therapeutic applications .
In Silico and In Vitro Validation
The effectiveness of Riboprine has been validated through comprehensive in silico and in vitro preclinical research studies. These studies have provided a strong foundation for the compound’s potential use in clinical settings, with in vitro assays confirming the in silico predictions .
Comparative Efficacy
In comparative studies, Riboprine has outperformed existing antiviral drugs like remdesivir and molnupiravir in inhibiting SARS-CoV-2 replication. This highlights Riboprine’s superior efficacy and positions it as a strong candidate for inclusion in antiviral treatment regimens .
Metabolic Phosphorylated Forms
The triphosphate esters of Riboprine, identified as the major metabolic phosphorylated forms in vivo, are expected to be as efficient and potent as the administered original basic forms or even more so. This indicates that Riboprine’s active metabolites could play a significant role in its antiviral activity .
Synergistic Inhibitory Activities
Riboprine’s inhibitory effects against SARS-CoV-2 replication may be attributed to its triple synergistic inhibitory activities. This multifaceted approach to inhibition could make Riboprine a versatile tool in the fight against COVID-19 and other viral diseases .
Each of these applications demonstrates the versatility and potential of Riboprine in scientific research and therapeutic contexts. The compound’s unique properties and mechanisms of action make it a valuable subject for further study and development in the field of antiviral drug research. <|\end|> OP: ### Comprehensive Analysis of Riboprine’s Scientific Research Applications
Antiviral Agent Against SARS-CoV-2: Riboprine has been identified as a potent antiviral agent, particularly effective against the SARS-CoV-2 virus, including its Omicron-B.1.1.529/BA.2 subvariant. It has shown the ability to inhibit the replication of the virus by targeting the RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN), which are essential enzymes for viral replication .
Dual-Action Inhibitory Effect: The compound exhibits a dual-action mechanism by simultaneously targeting both RdRp and ExoN. This dual inhibition is a strategic advantage, potentially reducing the likelihood of viral resistance development .
Pharmacophoric Characteristics: Riboprine’s pharmacophoric features render it a promising candidate for drug development. Its molecular structure allows it to act as a dual-action inhibitor, affecting both the replication and proofreading processes of SARS-CoV-2 .
Repurposing Potential: Given its efficacy against SARS-CoV-2, Riboprine has potential for repurposing as a treatment for other RNA virus infections, expanding its therapeutic applications beyond COVID-19 .
In Silico and In Vitro Validation: The antiviral capabilities of Riboprine have been supported by in silico predictions and validated through in vitro preclinical research studies, laying the groundwork for potential clinical use .
Comparative Effectiveness: Riboprine has demonstrated superior efficacy in inhibiting SARS-CoV-2 replication when compared to existing antiviral medications like remdesivir and molnupiravir, suggesting its potential as a more effective treatment option .
Metabolic Phosphorylated Forms: The in vivo metabolic phosphorylated forms of Riboprine, specifically the triphosphate esters, are anticipated to be as potent as the original compound, if not more, indicating the significance of its active metabolites in antiviral activity .
Synergistic Inhibitory Activities: The compound’s inhibitory effects against SARS-CoV-2 may be attributed to its triple synergistic inhibitory activities, offering a multifaceted approach to combating viral diseases .
作用機序
Target of Action
Riboprine is a nucleoside analog . It belongs to the class of organic compounds known as purine nucleosides . It has been used in trials studying the treatment of nausea and surgical site infection .
Mode of Action
Recent studies suggest that riboprine might have a role in inhibiting the replication of sars-cov-2 . It is suggested that Riboprine acts as a dual-action inhibitor of SARS-CoV-2 replication and proofreading .
Biochemical Pathways
It is suggested that riboprine might affect the replication pathway of sars-cov-2 .
Result of Action
Riboprine has been found to powerfully inhibit the replication of the new virulent strains of SARS-CoV-2 with extremely minute in vitro anti-RdRp and anti-SARS-CoV-2 EC50 values . These biochemical findings suggest that Riboprine could serve as a prospective lead compound against COVID-19 .
Action Environment
It is known that environmental factors can influence the action of drugs in general . For example, factors such as light, temperature, and pollution could potentially alter the efficacy and stability of drugs
特性
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMJSALORZVDV-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057828 | |
Record name | Riboprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Riboprine | |
CAS RN |
7724-76-7 | |
Record name | Isopentenyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7724-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Riboprine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riboprine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riboprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Riboprine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOPRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EU82FAZ5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Riboprine a potential candidate for treating COVID-19?
A1: Riboprine has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, Riboprine could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.
Q2: How does Riboprine interact with its target enzymes, RdRp and ExoN?
A2: While the exact mechanism is still under investigation, computational studies suggest that Riboprine binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.
Q3: Has Riboprine demonstrated efficacy against different SARS-CoV-2 variants?
A3: Research indicates that Riboprine exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that Riboprine could potentially be effective against various emerging SARS-CoV-2 variants.
Q4: What are the next steps in the research and development of Riboprine as a potential COVID-19 treatment?
A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of Riboprine in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。